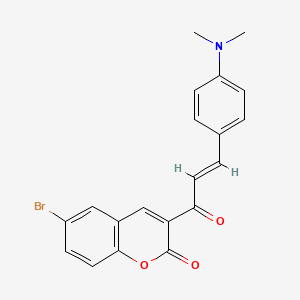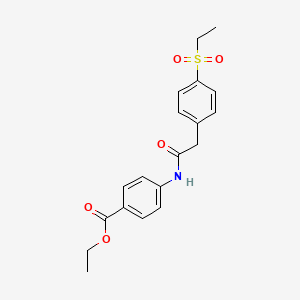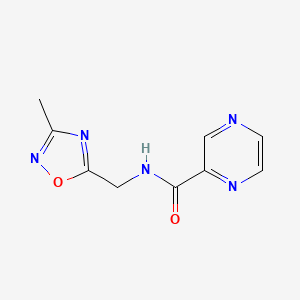
(E)-6-bromo-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds often involves aldol condensation and carboxamide formation methods . Aldol condensation is a reaction in which an enol or an enolate ion reacts with a carbonyl compound to form a β-hydroxyaldehyde or β-hydroxyketone, followed by dehydration to give a conjugated enone. Carboxamide formation typically involves the reaction of an amine with a carboxylic acid or its derivatives .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FT-IR), nuclear magnetic resonance (NMR), and mass spectrometry . These techniques can provide information about the types of bonds present in the molecule and their arrangement .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted using computational methods such as density functional theory (DFT). For example, the HOMO-LUMO energy gap, which is related to the compound’s stability and reactivity, can be calculated .科学的研究の応用
Synthesis and Application in Material Science
(E)-6-bromo-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one and its derivatives have been explored for their potential in material science, particularly in the synthesis of novel compounds and materials. Microwave-assisted cyclization under mildly basic conditions facilitates the synthesis of 6H-benzo[c]chromen-6-ones and their analogues, demonstrating the compound's versatility in material synthesis (Dao et al., 2018). Additionally, its application in the preparation of fluorescent polystyrene via ATRP, where it acts as an initiator, highlights its utility in creating materials with specific optical properties (Zhou et al., 2014).
Biological Activities and Medicinal Chemistry
Research on the biological activities of derivatives of this compound indicates significant antimicrobial and anticancer properties. For instance, enaminone-based heterocyclic compounds derived from this chemical structure have shown high antimicrobial activity, pointing towards its potential in developing new antimicrobial agents (Azab et al., 2016). Another study demonstrates its use as a precursor for synthesizing compounds with potent antioxidant, antimicrobial activities, and cytotoxicity, suggesting its role in the development of novel therapeutic agents (Rashdan et al., 2017).
Chemical Synthesis and Structural Studies
The compound's utility extends to chemical synthesis and structural studies, where its isomers have been investigated for secondary intermolecular interactions, providing insight into the structural dynamics of such compounds (Tammisetti et al., 2018). This research highlights the compound's relevance in understanding molecular interactions and designing molecules with desired properties.
Environmental and Corrosion Studies
Interestingly, derivatives of this compound have also been evaluated for their effectiveness as corrosion inhibitors, showcasing their potential in protecting metals against corrosion in acidic environments. Such studies underscore the compound's application in environmental science and engineering, addressing material degradation issues (Khattabi et al., 2019).
将来の方向性
The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. For example, it could be interesting to investigate its potential use in photonics and optoelectronics, given the nonlinear optical properties of related compounds .
特性
IUPAC Name |
6-bromo-3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNO3/c1-22(2)16-7-3-13(4-8-16)5-9-18(23)17-12-14-11-15(21)6-10-19(14)25-20(17)24/h3-12H,1-2H3/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYIWYFNJHJLRMD-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chlorobenzyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2582128.png)


![2-((5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2582131.png)
![Methyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]-1,3-benzothiazole-6-carboxylate](/img/structure/B2582133.png)
![1-(Trifluoromethyl)-6lambda6-thia-3-azabicyclo[3.2.0]heptane 6,6-dioxide](/img/structure/B2582134.png)
![5-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2582135.png)
![3-{[2-(1H-indol-3-yl)ethyl]amino}-1-(2-methoxyphenyl)pyrazin-2(1H)-one](/img/structure/B2582136.png)
![N-(4-chlorophenyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2582139.png)

![2,2-Difluorospiro[2.5]octane-8-carboxylic acid](/img/structure/B2582143.png)

![1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2582146.png)
